(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Vue d'ensemble

Description

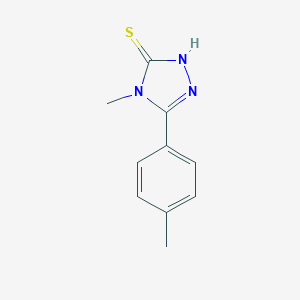

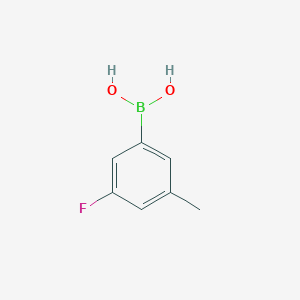

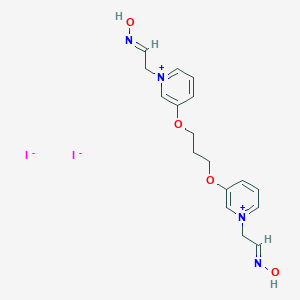

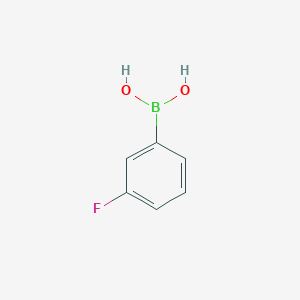

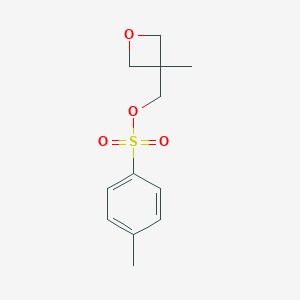

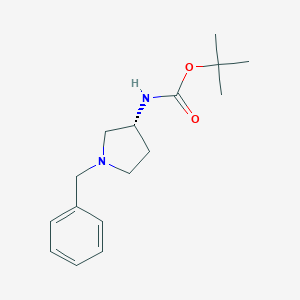

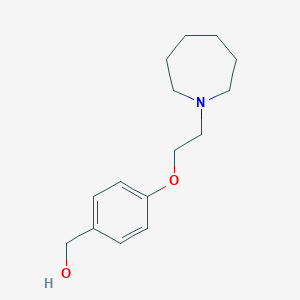

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” with a molecular weight of 285.81 . This compound is used as an intermediate in the synthesis of Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .

Molecular Structure Analysis

The InChI code of “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” is1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol hydrochloride” has a molecular weight of 285.81 . The compound is solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Stereoselective Synthesis

A study focused on the stereoselective synthesis of chiral-bridged azepanes, which are structurally related to "(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol". The research highlighted a method involving the reaction of 2-azanorbornan-3-yl methanols under specific conditions, leading to chiral-bridged azepanes with specific configurations. This process is significant for creating novel compounds with potential applications in asymmetric synthesis and chiral technology (Elżbieta Wojaczyńska, I. Turowska-Tyrk, & J. Skarżewski, 2012).

Aza-Piancatelli Rearrangement

Another application involves the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement, which, while not directly mentioning "(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol", showcases a method that could potentially be adapted for its synthesis or functionalization. The study describes a smooth process leading to trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the utility of related compounds in organic synthesis and the development of new synthetic methodologies (B. Reddy, G. Narasimhulu, P. S. Lakshumma, Y. V. Reddy, & J. Yadav, 2012).

Mécanisme D'action

Target of Action

It is known to be an intermediate in the synthesis of bazedoxifene-d4 , which is a nonsteroidal selective estrogen receptor modulator (SERM) . SERMs are compounds that can bind to estrogen receptors and modulate their activity.

Mode of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall mechanism of action of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, binds to estrogen receptors and modulates their activity . The modulation can be either activation or inhibition depending on the tissue type .

Biochemical Pathways

As an intermediate in the synthesis of bazedoxifene-d4 , it may indirectly influence the pathways affected by Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can influence various pathways related to estrogen signaling .

Pharmacokinetics

As an intermediate in the synthesis of bazedoxifene-d4 , its pharmacokinetic properties may be influenced by the properties of the final compound, Bazedoxifene-d4 .

Result of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall effects of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can have various effects depending on the tissue type, including inhibiting bone loss and showing little or no uterine stimulation .

Action Environment

As an intermediate in the synthesis of bazedoxifene-d4 , environmental factors that affect the synthesis, stability, and action of Bazedoxifene-d4 may also indirectly affect (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431223 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol | |

CAS RN |

223251-16-9 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.